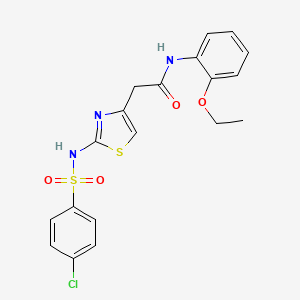

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide

Description

This compound features a thiazole core substituted at position 2 with a 4-chlorophenylsulfonamido group and at position 4 with an acetamide moiety linked to a 2-ethoxyphenyl ring. The sulfonamide group is a key pharmacophore in antimicrobial and enzyme-inhibiting agents, while the ethoxy group may enhance lipophilicity and membrane permeability. Its molecular formula is C₂₃H₁₈ClN₃O₄S₂, with a molecular weight of 500.0 g/mol .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-2-27-17-6-4-3-5-16(17)22-18(24)11-14-12-28-19(21-14)23-29(25,26)15-9-7-13(20)8-10-15/h3-10,12H,2,11H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQKNKHEIAPKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: CHClNOS

- Molecular Weight: 401.9 g/mol

- Structural Features: The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory processes, particularly the p38 mitogen-activated protein kinase (MAPK). This inhibition is crucial in modulating pathways associated with inflammation and pain .

Antimicrobial Properties

The presence of the thiazole and sulfonamide moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, making this compound a candidate for further pharmacological exploration .

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAPK suggests that it may also possess anti-inflammatory properties. This could make it valuable in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

-

Anti-inflammatory Studies:

- A study demonstrated that thiazole-sulfonamide derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, supporting their potential use in inflammatory diseases.

-

Antibacterial Activity:

- Research has shown that compounds with similar sulfonamide structures can effectively inhibit bacterial growth, particularly against resistant strains of Staphylococcus aureus.

-

Mechanistic Insights:

- Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, potentially leading to conformational changes that inhibit their activity .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of the Thiazole Ring:

- The initial step involves synthesizing the thiazole ring through cyclization reactions involving appropriate precursors.

-

Sulfonamide Formation:

- The sulfonamide group is introduced by reacting the thiazole derivative with a suitable chlorosulfonic acid or sulfonamide reagent.

-

Acetamide Coupling:

- Finally, the acetamide moiety is attached using acylation techniques to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds reveals critical differences in substituents, heterocyclic cores, and biological activities:

Key Findings from Comparative Studies

Substituent Position and Bioactivity: The 2-ethoxyphenyl group in the target compound may confer better membrane permeability than the 4-phenoxyphenyl analog (CAS 922046-49-9) due to reduced steric hindrance .

Heterocyclic Core Impact :

- Thiazole cores (target compound, CAS 922046-49-9) are associated with antimicrobial activity, while 1,2,4-triazole derivatives (CAS 896308-96-6) show broader kinase inhibition profiles .

Sulfonamide vs. Sulfamoyl Groups :

- The target’s 4-chlorophenylsulfonamido group is a classic antibacterial motif, whereas sulfamoylphenyl (CAS 58590-35-5) may target carbonic anhydrases .

Piperazine vs. Ethoxy Substituents :

- Piperazine-containing analogs () exhibit improved solubility but lower logP values than the target compound, suggesting divergent pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

- Ortho-Substitution : The 2-ethoxy group on the phenylacetamide may reduce metabolic degradation compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.